Field: Food Science and Technology
Application: Palm stearin is used in various food industries due to its flexible melting characteristics.
Methods: The potential of stearin is developed through various treatments, especially through interesterification technology.
Results: The uses of palm stearin for the food industry include polysaccharide-based coating substitutes, margarine, shortening, cocoa butter replacers, lard replacers, and emulsion products.
Field: Nutrition and Metabolism
Application: Fats rich in palmitic or stearic acids can be interesterified to increase their applicability for the production of certain foods.
Methods: The method involves the interesterification of either palmitic acid- or stearic acid-rich fats.
Results: Substituting palmitic acid with stearic acid lowers LDL-cholesterol concentrations.
Field: Industrial Manufacturing
Application: Stearin is used in candle making to increase the melting point of the wax, resulting in longer burn times and reduced dripping.
Methods: The application involves the addition of stearin to the wax during the candle making process.
Results: The addition of stearin results in candles with longer burn times and reduced dripping.
Field: Biomedical Research
Application: Stearin is used as a starting material for the synthesis of biologically active compounds.
Methods: The method involves the synthesis of biologically active compounds from stearin.
Results: The compounds synthesized from stearin showed antibacterial activity against Gram-positive S. aureus and E.
Field: Chemistry
Application: Stearin is used as a starting material for the synthesis of biologically active ionic liquids.
Methods: The method involves the synthesis of biologically active ionic liquids from stearin.
Field: Dairy Chemistry
Application: Stearin is used in the modification and fractionation of milk fat and its components.
Field: Food Industry
Application: Stearin is used in the production of bakery shortening.
Methods: The application involves the use of stearin as a raw material in the production of bakery shortening.
Field: Energy and Fuels
Application: Stearin is used in the production of biodiesel.
Methods: The method involves the production of biodiesel from crude palm stearin (CPS).
Stearin is a triglyceride derived from stearic acid, which is a saturated fatty acid with an 18-carbon chain (IUPAC name: octadecanoic acid) and the chemical formula . Stearin typically appears as a soft waxy solid at room temperature and is commonly found in animal and vegetable fats, although it is more abundant in animal fats. The melting point of stearin is approximately 69.4 °C (156.9 °F) .
Stearin is formed when three molecules of stearic acid esterify with glycerol, resulting in tristearin, which has the chemical formula . The compound plays a significant role in various industrial applications due to its unique properties, including its ability to act as a surfactant and lubricant.
Stearin is generally considered non-toxic in its pure form. However, excessive consumption of saturated fat, including stearic acid, can be linked to increased risks of cardiovascular disease according to some studies []. Additionally, stearin can be flammable and should be handled with care around heat sources.
Stearin undergoes several typical reactions associated with triglycerides and fatty acids:
Stearin exhibits various biological activities:
Stearin can be synthesized through several methods:
Stearin finds numerous applications across various industries:
Research has explored the interactions of stearin with other compounds:
Several compounds share similarities with stearin, particularly in their structure and applications. Here are some notable examples:
Compound | Structure Type | Key Characteristics |
---|---|---|
Tristearin | Triglyceride | Formed from three molecules of stearic acid; used similarly to stearin. |
Palmitin | Triglyceride | Derived from palmitic acid; has different melting point and fatty acid profile. |
Olein | Monounsaturated Fat | Liquid at room temperature; used widely in cooking oils. |
Margarine | Emulsified Fat | Contains various fatty acids including stearin; used as a butter substitute. |
Cocoa Butter | Triglyceride | High melting point; used in confectionery and cosmetics. |
Stearin's uniqueness lies in its specific fatty acid composition and its solid-state at room temperature, making it particularly valuable for applications requiring stability and texture.